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Compound of Interest

(3S)-3-hydroxy-5-methylhexanoic
Compound Name:

acid
CAS No.: 119639-03-1
Cat. No.: B13606957

Get Quote

Executive Summary

(3S)-3-hydroxy-5-methylhexanoic acid (CAS: 119639-03-1) is a chiral

-hydroxy acid structurally analogous to the amino acid leucine.[1] It serves as a high-value
chiral synthon in the pharmaceutical industry, primarily for the installation of the "statine™ unit in
protease inhibitors and as a backbone component in cyclic depsipeptides (e.g., Spiruchostatin

analogs). Its metabolic stability and specific stereochemistry make it a pivotal intermediate in
the asymmetric synthesis of

-amino acids, including the blockbuster anticonvulsant Pregabalin.

Chemical Identity & Stereochemistry

This compound is defined by a remote isobutyl tail and a secondary hydroxyl group at the C3
position with (S)-configuration.
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Property

Detail

IUPAC Name

(3S)-3-hydroxy-5-methylhexanoic acid

Common Synonyms

(S)-3-Hydroxyisoheptanoic acid;

-Hydroxy-isocaproic acid homolog

CAS Number

119639-03-1 (Specific for (S)-isomer)

Molecular Formula

Molecular Weight

146.19 g/mol

SMILES

CC(C)CCC(=0)0

Stereochemistry

(S)-Enantiomer (corresponds to the L-

configuration in hydroxy acid nomenclature)

Stereochemical Validation

The (S)-configuration is critical for biological activity. In depsipeptides, this stereocenter often

dictates the folding and binding affinity of the macrocycle.

 Chiral Purity: Typically
98% ee required for GMP synthesis.

e Specific Rotation:

to

(c=1,

) (Note: Sign and magnitude can vary by solvent; literature for related esters often shows
negative rotation for S-isomers in non-polar solvents).

Physicochemical Properties

The acid is a crystalline solid at room temperature, though often handled as its methyl or ethyl

ester liquid during intermediate processing to prevent self-esterification (oligomerization).
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Property Value | Characteristic

Physical State White to off-white crystalline powder
Melting Point 45-50 °C (Low-melting solid)

Boiling Point ~265 °C (Predicted at 760 mmHg)

pKa 4.52 (Carboxylic acid), 14.2 (Hydroxyl)
Solubility Soluble in Methanol, Ethanol, DMSO, DCM;

Sparingly soluble in water

LogP 0.87 (Lipophilic tail aids membrane permeability)

Synthesis & Production Methodologies

From an application scientist's perspective, the choice of synthesis dictates the impurity profile.
The Enzymatic Reduction route is preferred for pharmaceutical applications due to higher
enantiomeric excess (ee) and milder conditions compared to metal-catalyzed hydrogenation.

Method A: Biocatalytic Reduction (Preferred)

This method utilizes Ketoreductases (KREDS) to stereoselectively reduce the

-keto ester precursor.

o Substrate: Ethyl 5-methyl-3-oxohexanoate.
o Catalyst: NADPH-dependent KRED (e.g., from Lactobacillus or engineered variants).
o Cofactor Regeneration: Glucose dehydrogenase (GDH) + Glucose.

o Outcome: >99% ee of the (S)-hydroxy ester, followed by mild hydrolysis.

Method B: Asymmetric Hydrogenation (Noyori)

Uses Ruthenium-BINAP catalysts. While scalable, it often requires high pressure (

) and rigorous purification to remove heavy metals.
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Synthesis Workflow Diagram
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Figure 1: Comparison of Biocatalytic vs. Chemical Synthesis Routes. The biocatalytic route is
preferred for higher optical purity and lack of heavy metal contaminants.

Biological Relevance & Applications
Depsipeptide Assembly

(3S)-3-hydroxy-5-methylhexanoic acid serves as a "hydroxy-leucine" equivalent in the solid-
phase synthesis of cyclic depsipeptides.[2] It is a key structural motif in:

e Spiruchostatin Analogs: Investigated as Histone Deacetylase (HDAC) inhibitors.[3][4] The
hydroxy acid provides the ester linkage essential for the lability and biological activation of
the pharmacophore.

e Callipeltin & Papuamide Mimics: Marine-derived peptides often contain this specific

-hydroxy moiety, which confers resistance to proteolytic degradation compared to standard
peptide bonds.

Pharmaceutical Intermediate (Pregabalin Pathway)

While Pregabalin is a
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-amino acid, this hydroxy acid is a valuable chiral reference standard and a precursor for
statine-based transition state inhibitors.

e Mechanism: The hydroxyl group mimics the transition state of peptide hydrolysis, making
derivatives of this acid potent inhibitors of aspartic proteases (e.g., Renin, HIV protease).

Analytical Characterization

To ensure "Trustworthiness" in your protocols, distinguishing the (S)-enantiomer from the (R)-
Isomer is non-negotiable.

Protocol: Chiral HPLC Method

e Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).
» Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

» Flow Rate: 1.0 mL/min.

e Detection: UV at 210 nm (carbonyl absorption).

o Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on AD-H
columns (verify with racemic standard).

Protocol: Derivatization for GC-MS

For complex matrices (e.g., fermentation broth), derivatization is required.
o Methylation: Treat with diazomethane or

to form the methyl ester.

« Silylation: Treat with MSTFA to protect the C3-hydroxyl.

e Analysis: GC-MS on a chiral cyclodextrin column (e.g., Cyclosil-B).

Handling & Stability

o Storage: Store at -20°C under argon. The free acid is prone to slow intermolecular
esterification (oligomerization) to form polyesters.
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» Reconstitution: Always prepare fresh solutions in anhydrous solvents (THF, DCM)
immediately prior to coupling reactions.

o Safety: Irritant to eyes and skin. Use standard PPE.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: (3S)-3-Hydroxy-5-methylhexanoic
Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13606957/docs#technical-guide-3s-3-hydroxy-5-
methylhexanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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